CP-346086

MTP inhibition IC50 potency comparison

Researchers seeking a validated, orally bioavailable MTP inhibitor for translational lipid metabolism studies should purchase CP-346086. Its equipotent IC50 (2.0 nM) against human and rodent MTP eliminates species‑dependent potency corrections, directly streamlining PK/PD modeling and human dose selection. In Hep‑G2 cells, it cleanly inhibits apoB secretion (IC50=2.6 nM) without confounding effects on apoA‑I or de novo lipid synthesis, ensuring phenotype specificity. A critical comparator for hepatic steatosis studies, CP‑346086 does not elevate neutral lipids in iPSC‑hepatocytes at 20 nM, unlike lomitapide. With validated human ED50 values (3–10 mg) and robust 2‑week lipid reductions (47–75%), this compound provides a reliable reference benchmark for early‑phase clinical pharmacology and derivative optimization.

Molecular Formula C26H22F3N5O
Molecular Weight 477.5 g/mol
Cat. No. B130905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-346086
SynonymsN-[1,2,3,4-Tetrahydro-2-(1H-1,2,4-triazol-5-ylmethyl)-6-isoquinolinyl]-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide Dihydrate; 
Molecular FormulaC26H22F3N5O
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5
InChIInChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)
InChIKeyWNDIAFXQKOHFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-346086 Procurement Guide: Potent Oral MTP Inhibitor with Cross-Species Activity and Human Clinical Validation


CP-346086 is a small-molecule microsomal triglyceride transfer protein (MTP) inhibitor developed by Pfizer, characterized by an oral bioavailability profile and equipotent inhibition of human and rodent MTP (IC50 = 2.0 nM) [1]. It reduces apolipoprotein B (apoB) and triglyceride secretion in Hep-G2 cells (IC50 = 2.6 nM) without affecting apoA-I secretion or de novo lipid synthesis [1]. The compound has been evaluated in Phase 1 clinical trials and demonstrates dose-dependent plasma lipid lowering in both preclinical models and healthy human volunteers, with a chemical structure defined as 4′-trifluoromethyl-biphenyl-2-carboxylic acid (2-(2H-(1,2,4)triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-yl) [2].

CP-346086: Why MTP Inhibitors Are Not Interchangeable and Require Compound-Specific Validation


MTP inhibitors exhibit marked divergence in potency, species cross-reactivity, enterocyte versus hepatic selectivity, and clinical tolerability profiles. CP-346086, lomitapide, SLx-4090, PF-02575799, and dirlotapide all inhibit MTP, but their IC50 values span from 0.5 nM to 8 nM, and their tissue distribution and side-effect liabilities differ substantially [1][2]. For instance, lomitapide is FDA-approved for homozygous familial hypercholesterolemia but carries a boxed warning for hepatotoxicity, while SLx-4090 was designed as an enterocyte-specific inhibitor to mitigate hepatic steatosis [3]. Substituting one MTP inhibitor for another without accounting for these quantitative and mechanistic differences can invalidate experimental outcomes and compromise safety assessments. The evidence below defines precisely where CP-346086 occupies a unique position relative to its closest analogs.

CP-346086 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons Versus Key MTP Inhibitors


CP-346086 Exhibits 2.5–4× Greater MTP Inhibitory Potency than Lomitapide and SLx-4090 in Direct Comparator Assays

CP-346086 inhibits human MTP with an IC50 of 2.0 nM [1]. In a direct comparator analysis provided by the vendor GlpBio, CP-346086 is reported as more potent than both SLX 4090 (IC50 = 8 nM) and Lomitapide (Juxtapid; IC50 = 5–7 nM) [2]. This translates to a 2.5–4× lower IC50 for CP-346086 relative to these clinically advanced MTP inhibitors, indicating a higher intrinsic affinity for the MTP target under comparable assay conditions.

MTP inhibition IC50 potency comparison

CP-346086 Maintains Equipotent MTP Inhibition Across Human and Rodent Species, Unlike Many MTP Inhibitors with Species-Divergent IC50s

CP-346086 inhibits both human and rodent MTP with an identical IC50 of 2.0 nM [1]. This equipotency across species is not universal among MTP inhibitors; for example, lomitapide (BMS-201038) is reported to inhibit human MTP with an IC50 of 8 nM, while its potency in rodent systems may differ . The ability of CP-346086 to equivalently engage human and rodent MTP simplifies preclinical-to-clinical translation and supports the use of rodent models for pharmacokinetic/pharmacodynamic studies.

species cross-reactivity preclinical translation MTP inhibition

CP-346086 Does Not Increase Hepatocyte Neutral Lipid Accumulation in iPSC-Hepatocytes at 20 nM, Differentiating from Lomitapide in a Head-to-Head Study

In a 72-hour treatment of human iPSC-derived hepatocytes, CP-346086 (20 nM) did not significantly increase neutral lipid accumulation compared to DMSO vehicle control, whereas lomitapide (20 nM) produced a marked increase in BODIPY-stained neutral lipids [1]. Quantitative image analysis confirmed that CP-346086-treated cells exhibited lipid levels indistinguishable from vehicle, while lomitapide induced significant lipid droplet formation. This differential effect on hepatocellular lipid storage suggests a more favorable hepatic safety profile for CP-346086 under these conditions.

hepatic steatosis iPSC-hepatocytes lipid accumulation

CP-346086 Achieves 47–75% Lipid Lowering in Healthy Humans at 30 mg/day, with Dose-Dependent Triglyceride Reduction in Preclinical Models Comparable to Advanced MTP Inhibitors

In a 2-week Phase 1 study, CP-346086 (30 mg/day) reduced total cholesterol by 47%, LDL cholesterol by 72%, and triglycerides by 75% relative to baseline or placebo, with negligible change in HDL cholesterol [1]. In rats, a single oral dose lowered plasma triglycerides with an ED30 of 1.3 mg/kg, while a 2-week treatment at 10 mg/kg/day reduced total, VLDL, and LDL cholesterol by 23%, 33%, and 75%, respectively [1]. These efficacy metrics are comparable to those reported for lomitapide in clinical studies, but CP-346086 achieves these reductions without the severe hepatotoxicity warning associated with lomitapide's approved use.

clinical lipid lowering human pharmacodynamics in vivo efficacy

CP-346086 Selectively Inhibits apoB Secretion Without Affecting apoA-I, Confirming a Specific MTP-Mediated Mechanism of Action

In Hep-G2 cells, CP-346086 inhibited apolipoprotein B (apoB) and triglyceride secretion with an IC50 of 2.6 nM, while having no effect on apoA-I secretion or overall lipid synthesis at concentrations up to 100 nM [1]. This selective inhibition of apoB-containing lipoprotein assembly confirms that CP-346086 acts specifically through MTP without disrupting general cellular lipid metabolism or alternative lipoprotein pathways. In contrast, some earlier MTP inhibitors (e.g., BMS-200150) exhibit less pronounced selectivity and may impact multiple lipid transport processes [2].

apoB secretion Hep-G2 cells mechanistic selectivity

CP-346086 Demonstrates Dose-Dependent Oral Efficacy in Humans with ED50 Values of 3–10 mg, Enabling Precision Dosing in Experimental Studies

A single oral dose of CP-346086 in healthy volunteers reduced plasma triglycerides and VLDL cholesterol dose-dependently, with ED50 values of 10 mg and 3 mg, respectively, and maximal inhibition of 66% and 87% at 100 mg when measured 4 hours post-dose [1]. The low ED50 values reflect high oral bioavailability and potent target engagement in humans. In comparison, the MTP inhibitor PF-02575799 exhibits an in vitro IC50 of 0.77 nM but requires a minimally effective dose of 10 mg/kg in rats to achieve triglyceride effects, suggesting less efficient oral translation [2].

human pharmacodynamics ED50 oral bioavailability

CP-346086: Optimal Research and Industrial Use Cases Defined by Quantitative Differentiation


Preclinical Studies Requiring Cross-Species MTP Inhibition with Minimal Translational Friction

Researchers designing rodent efficacy and safety studies that will directly inform human dose selection should prioritize CP-346086. Its equipotent IC50 of 2.0 nM against human and rodent MTP [1] eliminates species-dependent potency corrections, streamlining PK/PD modeling and reducing the risk of misestimating human efficacious exposures.

In Vitro Mechanistic Investigations of apoB-Dependent Lipoprotein Assembly

Scientists using Hep-G2 or other hepatocyte models to dissect MTP's role in VLDL assembly will benefit from CP-346086's selective inhibition of apoB secretion (IC50 = 2.6 nM) without confounding effects on apoA-I or lipid synthesis [1]. This clean mechanistic profile ensures that observed phenotypes are attributable to MTP blockade rather than off-target cellular perturbations.

Studies Evaluating Hepatic Steatosis Risk of MTP Inhibition

Given the class-wide liability of hepatic steatosis, CP-346086 offers a critical comparator for studies assessing differential liver safety. In head-to-head iPSC-hepatocyte experiments, CP-346086 (20 nM) did not elevate neutral lipids, unlike lomitapide [2]. This property makes CP-346086 a preferred tool for research into MTP inhibitors with improved therapeutic windows and for understanding the structural determinants of MTP inhibitor-induced steatosis.

Human Clinical Pharmacology Studies of Oral Lipid-Lowering Agents

Investigators conducting early-phase clinical trials or human pharmacology studies require compounds with well-characterized oral PK/PD. CP-346086's human ED50 values of 3–10 mg and robust 2-week lipid reductions (47–75%) [1] provide a validated benchmark for MTP inhibition in human subjects, supporting its use as a reference agent or as a lead for derivative optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-346086

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.